Cas no 101236-51-5 (4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-)
101236-51-5 structure
Product Name:4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-
Número CAS:101236-51-5
MF:C30H36O7
Megavatios:508.602649688721
CID:156290
PubChem ID:180948
Update Time:2024-11-04
4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- Propiedades químicas y físicas
Nombre e identificación
-
- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-
- Kushenol M
- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexenyl]-,(2R,3R)- (9CI)
- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-,[2R-[2a,3b,8(R*)]]-
- (2R,3R)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-(5-methyl-2-(1-methylethenyl)-4- hexenyl)-, (2R-(2alpha,3beta,8(R*)))-
- 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one
- (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
- HY-N8094
- 101236-51-5
- DTXSID20906015
- FS-7686
- CS-0139941
- AKOS040761960
- (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-(5-methyl-2-(1-methylethenyl)-4-hexenyl)-, (2R-(2alpha,3beta,8(R*)))-
- DA-54705
- (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-((2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
-
- Renchi: 1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1
- Clave inchi: AMIPWEKLJVRITL-XRRXVPKJSA-N
- Sonrisas: O1[C@H](C2C=CC(=CC=2O)O)[C@H](C(C2C(=C(C/C=C(\C)/C)C(=C(C1=2)C[C@H](C(=C)C)C/C=C(\C)/C)O)O)=O)O
Atributos calculados
- Calidad precisa: 508.246
- Masa isotópica única: 508.246
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 37
- Cuenta de enlace giratorio: 8
- Complejidad: 871
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 127A^2
- Xlogp3: 7.2
Propiedades experimentales
- Color / forma: Oil
- Denso: 1.246±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 737.7°Cat760mmHg
- Punto de inflamación: 240.1°C
- índice de refracción: 1.618
- Disolución: Insuluble (4.2E-4 g/L) (25 ºC),
4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4400-10 mg |
Kushenol M |
101236-51-5 | 10mg |
¥4914.00 | 2022-04-26 | ||
| Biosynth | BEA23651-1 mg |
Kushenol M |
101236-51-5 | 1mg |
$130.00 | 2023-01-05 | ||
| Biosynth | BEA23651-5 mg |
Kushenol M |
101236-51-5 | 5mg |
$422.50 | 2023-01-05 | ||
| Biosynth | BEA23651-10 mg |
Kushenol M |
101236-51-5 | 10mg |
$676.00 | 2023-01-05 | ||
| Biosynth | BEA23651-25 mg |
Kushenol M |
101236-51-5 | 25mg |
$1,267.50 | 2023-01-05 | ||
| Biosynth | BEA23651-50 mg |
Kushenol M |
101236-51-5 | 50mg |
$2,028.00 | 2023-01-05 | ||
| TargetMol Chemicals | TN4400-10 mg |
Kushenol M |
101236-51-5 | 98% | 10mg |
¥ 4,914 | 2023-07-11 | |
| TargetMol Chemicals | TN4400-10mg |
Kushenol M |
101236-51-5 | 10mg |
¥ 4914 | 2024-07-20 | ||
| A2B Chem LLC | AE28419-5mg |
Kushenol M |
101236-51-5 | 96.5% | 5mg |
$719.00 | 2024-04-20 |
4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- Literatura relevante
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
101236-51-5 (4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-) Productos relacionados
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- 97938-31-3(Leachianone A)
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